3-ethoxy-N-(4-methoxyphenyl)propanamide
Overview
Description
3-ethoxy-N-(4-methoxyphenyl)propanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of an ethoxy group attached to the third carbon of the propanamide chain and a methoxyphenyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 3-ethoxy-N-(4-methoxyphenyl)propanamide typically begins with the selection of appropriate starting materials such as 3-ethoxypropanoic acid and 4-methoxyaniline.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under anhydrous conditions and may require the use of solvents such as dichloromethane or tetrahydrofuran. The temperature is usually maintained at room temperature to slightly elevated temperatures (25-50°C).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the amide group can yield the corresponding amine.
Substitution: The methoxy group on the phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products:
Oxidation: Formation of 3-ethoxy-N-(4-methoxyphenyl)propanoic acid.
Reduction: Formation of 3-ethoxy-N-(4-methoxyphenyl)propanamine.
Substitution: Formation of 3-ethoxy-N-(4-nitrophenyl)propanamide or 3-ethoxy-N-(4-bromophenyl)propanamide.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Materials Science: It can be incorporated into polymer matrices to enhance the properties of materials, such as thermal stability and mechanical strength.
Biology and Medicine:
Pharmacology: The compound may exhibit biological activity, making it a candidate for drug development. It can be screened for potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Biochemical Research: It can be used as a probe to study enzyme-substrate interactions and other biochemical pathways.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other valuable chemicals and pharmaceuticals.
Agriculture: It may be explored for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 3-ethoxy-N-(4-methoxyphenyl)propanamide depends on its specific application. In pharmacological contexts, it may interact with molecular targets such as enzymes or receptors. The ethoxy and methoxy groups can influence the compound’s binding affinity and specificity towards these targets. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
- 3-chloro-N-(4-methoxyphenyl)propanamide
- 3-ethoxy-N-(4-ethoxyphenyl)propanamide
- 3-methoxy-N-(4-methoxyphenyl)propanamide
Comparison:
- Structural Differences: The presence of different substituents (e.g., chloro, ethoxy, methoxy) on the phenyl ring or the propanamide chain can significantly alter the compound’s chemical and physical properties.
- Reactivity: The reactivity of these compounds in chemical reactions can vary based on the nature and position of the substituents.
- Applications: While all these compounds may have potential applications in chemistry and pharmacology, their specific uses can differ based on their unique properties. For example, 3-chloro-N-(4-methoxyphenyl)propanamide may be more suitable for applications requiring halogenated compounds, whereas 3-ethoxy-N-(4-ethoxyphenyl)propanamide may be preferred for its enhanced solubility in organic solvents.
Properties
IUPAC Name |
3-ethoxy-N-(4-methoxyphenyl)propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-3-16-9-8-12(14)13-10-4-6-11(15-2)7-5-10/h4-7H,3,8-9H2,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPWAFBLIVHXPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC(=O)NC1=CC=C(C=C1)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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